4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide

bradykinin B1 antagonist phenylsulfamoyl benzamide physicochemical properties

4-[Methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide (CAS 389075-86-9) is a synthetic phenylsulfamoyl benzamide derivative with a unique 2-phenoxyphenyl amide moiety. This structural feature distinguishes it from simpler N-aryl analogs and makes it a valuable reference tool for medicinal chemistry teams exploring SAR within the class. The compound is a candidate for B1 receptor occupancy studies in chronic inflammatory pain models. However, publicly available quantitative differentiation data remain limited; users must independently validate target-specific activity and selectivity in their own assays before procurement. Sold exclusively for research use; not for human or veterinary diagnostics or therapeutics.

Molecular Formula C26H22N2O4S
Molecular Weight 458.53
CAS No. 389075-86-9
Cat. No. B2542764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide
CAS389075-86-9
Molecular FormulaC26H22N2O4S
Molecular Weight458.53
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C26H22N2O4S/c1-28(21-10-4-2-5-11-21)33(30,31)23-18-16-20(17-19-23)26(29)27-24-14-8-9-15-25(24)32-22-12-6-3-7-13-22/h2-19H,1H3,(H,27,29)
InChIKeyXYBUAKJNXQGDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide (CAS 389075-86-9): Structural Class and Baseline Characteristics for Research Procurement


4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide (CAS 389075-86-9, PubChem CID 5173802) is a synthetic phenylsulfamoyl benzamide derivative with molecular formula C26H22N2O4S and molecular weight 458.5 g/mol [1]. The compound belongs to a class of sulfamoyl benzamides that have been claimed in patent literature as selective antagonists of the bradykinin B1 receptor, a G-protein coupled receptor implicated in chronic inflammatory pain and inflammatory conditions [2]. Its structure features a central benzamide core substituted with a methyl(phenyl)sulfamoyl group at the 4-position and an N-(2-phenoxyphenyl) amide moiety, resulting in a computed XLogP3-AA of 5 and a single hydrogen bond donor [1].

Why Generic Substitution Among Phenylsulfamoyl Benzamide Derivatives Is Not Advisable Without Comparative Data for 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide


Phenylsulfamoyl benzamide derivatives as a class exhibit structure-activity relationships (SAR) wherein modifications to the sulfamoyl substituent, the benzamide N-aryl group, and the central linker can drastically alter receptor subtype selectivity (B1 vs. B2), binding affinity, and functional activity [1]. The patent literature demonstrates that even minor changes—such as replacing the 2-phenoxyphenyl group with a 2-benzoylphenyl or 2-anilinophenyl moiety—produce chemically distinct entities claimed as separate inventions [1]. Consequently, procurement of a generic phenylsulfamoyl benzamide cannot be assumed to replicate the pharmacological profile of 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide. However, publicly available quantitative head-to-head differentiation data for this specific compound versus its closest analogs remain very limited; users must verify target-specific activity in their own assay systems before selecting this compound for experimental use.

Quantitative Differentiation Evidence for 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide: What Can and Cannot Be Claimed


Structural Differentiation from the Parent Phenylsulfamoyl Benzamide Scaffold: Physicochemical Properties

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide incorporates a 2-phenoxyphenyl substituent on the amide nitrogen, which distinguishes it from simpler N-phenylsulfamoyl benzamide analogs. Computed physicochemical data are available: molecular weight 458.5 g/mol, XLogP3-AA = 5, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 7 [1]. In comparison, the unsubstituted parent N-(phenylsulfamoyl)benzamide has molecular weight 274.3 g/mol and substantially different lipophilicity and hydrogen-bonding capacity [2]. This higher lipophilicity and increased molecular complexity may influence membrane permeability and target binding kinetics, though direct comparative permeability or binding data are not publicly retrievable.

bradykinin B1 antagonist phenylsulfamoyl benzamide physicochemical properties

Class-Level Evidence: Bradykinin B1 Receptor Antagonism in the Phenylsulfamoyl Benzamide Series

The patent family covering phenylsulfamoyl benzamide derivatives (including the target compound) explicitly claims these compounds as selective antagonists of the bradykinin B1 receptor, distinguishing them from B2-selective antagonists [1]. The patent describes that compounds of formula (I) exhibit Ki values at the B1 receptor, though the specific Ki for 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide is not disclosed in the publicly available patent text. For context, other phenylsulfamoyl benzamide analogs within the same patent series reportedly achieve nanomolar potency at recombinant human B1 receptors in radioligand binding assays [1]. This B1 selectivity is therapeutically significant because B1 receptors are inducibly expressed under pathological conditions (tissue trauma, inflammation) whereas B2 receptors are constitutively expressed, making B1 antagonism a targeted approach for chronic inflammatory pain with potentially fewer acute side effects [1].

bradykinin B1 antagonist inflammatory pain GPCR

Differentiation from 4-[methyl(phenyl)sulfamoyl]-N-(2-phenylethyl)benzamide: Substituent Effects on the Amide Moiety

A structurally related analog, 4-[methyl(phenyl)sulfamoyl]-N-(2-phenylethyl)benzamide (CID 2709719), has been screened in PubChem BioAssays and deposited in BindingDB (BDBM62139) with an IC50 of 14,600 nM in a high-throughput screening assay at the Scripps Research Institute Molecular Screening Center [1]. The target compound differs by replacing the N-phenylethyl group with an N-(2-phenoxyphenyl) group, introducing an additional oxygen atom and aromatic ring that alters both electronic and steric properties. While no direct head-to-head comparison data are available, the structural difference suggests that 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide may exhibit distinct target engagement profiles. The >10 μM potency of the phenylethyl analog indicates that the phenylsulfamoyl benzamide scaffold alone is insufficient for high-affinity target binding, and the 2-phenoxyphenyl substituent in the target compound may confer enhanced potency, though this hypothesis requires experimental verification.

structure-activity relationship phenoxyphenyl phenylethyl sulfamoyl benzamide

Recommended Application Scenarios for 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide Based on Available Evidence


Bradykinin B1 Receptor Pharmacological Tool Compound for In Vitro Studies

Given the class-level evidence from patent literature claiming phenylsulfamoyl benzamide derivatives as selective B1 antagonists [1], this compound may serve as a starting point for developing B1-selective pharmacological tools for in vitro receptor binding and functional assays. Researchers studying the bradykinin B1 receptor in chronic inflammatory pain models should consider this compound as a candidate for receptor occupancy studies, with the important caveat that its exact potency and selectivity must be independently validated in the user's assay system.

Structure-Activity Relationship (SAR) Exploration Around the 2-Phenoxyphenyl Substituent

The 2-phenoxyphenyl group on the amide nitrogen distinguishes this compound from simpler N-aryl analogs [1]. Medicinal chemistry teams exploring SAR within the phenylsulfamoyl benzamide series can use this compound as a reference point for investigating how the diphenyl ether moiety influences target binding, selectivity, and physicochemical properties. Comparative studies with the phenylethyl analog (BDBM62139) can help quantify the contribution of the phenoxy oxygen and additional phenyl ring to biological activity [2].

Computational Chemistry and Molecular Docking Studies

With its well-defined 3D structure (PubChem CID 5173802) and high lipophilicity (XLogP3-AA = 5), this compound is suitable for computational docking studies against the bradykinin B1 receptor or other GPCR targets [1]. Its rotatable bond count of 7 and hydrogen bond acceptor count of 5 provide conformational flexibility that can be explored in molecular dynamics simulations to predict binding poses and guide further synthetic optimization.

Quote Request

Request a Quote for 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.